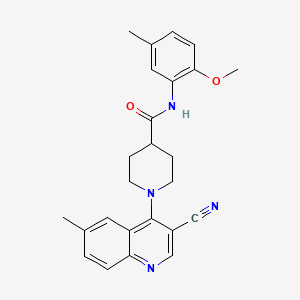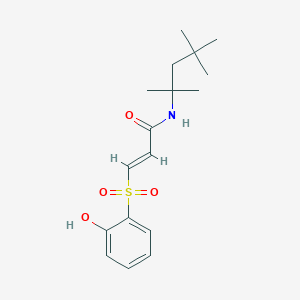![molecular formula C21H22ClN5O4S B2993697 2-((2-(3-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 893923-31-4](/img/structure/B2993697.png)
2-((2-(3-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-(3-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C21H22ClN5O4S and its molecular weight is 475.95. The purity is usually 95%.
BenchChem offers high-quality 2-((2-(3-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((2-(3-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Compound Synthesis
Several studies focus on synthesizing novel heterocyclic compounds with potential bioactive properties. For instance, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derivatives were synthesized from visnaginone and khellinone, showing anti-inflammatory and analgesic activities (Abu‐Hashem et al., 2020). These compounds were designed to inhibit cyclooxygenase enzymes, demonstrating significant analgesic and anti-inflammatory effects in biological assays.
Antimicrobial Activity
Research on pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from 2-chloro-6-ethoxy-4-acetylpyridine, revealed good antibacterial and antifungal activities. These compounds were synthesized as antimicrobial agents using citrazinic acid as a starting material, showing activity comparable to reference drugs like streptomycin and fusidic acid (Hossan et al., 2012).
Crystal Structure Analysis
Studies also include the crystal structure analysis of related compounds, providing insights into their molecular conformations and potential interactions. For example, the crystal structures of various substituted acetamides were analyzed, revealing diverse hydrogen-bonded configurations that could influence their biological activity and solubility (Subasri et al., 2016).
Anti-inflammatory and Antinociceptive Properties
Research into thiazolopyrimidine derivatives synthesized as heterocyclic compounds showed significant antinociceptive and anti-inflammatory properties. These studies demonstrate the therapeutic potential of such compounds, indicating that they could be developed into effective pain and inflammation management drugs (Selvam et al., 2012).
Mechanism of Action
Target of Action
The primary targets of this compound are likely to be tyrosine kinases , specifically the Src family tyrosine kinases . These enzymes play a crucial role in cellular signaling, controlling cell growth, differentiation, and survival .
Mode of Action
The compound acts as an ATP-mimicking tyrosine kinase inhibitor . It binds to the ATP-binding site of the tyrosine kinase, preventing the transfer of a phosphate group from ATP to a protein substrate. This inhibits the kinase’s activity, leading to a decrease in downstream signaling .
Biochemical Pathways
The inhibition of Src family tyrosine kinases affects multiple biochemical pathways. These include the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways , which are involved in cell proliferation, survival, and migration . By inhibiting these pathways, the compound can potentially exert anti-proliferative effects.
Pharmacokinetics
, suggesting it may have good bioavailability. It is recommended to store the compound at -20°C to maintain stability .
Result of Action
The compound’s action results in the inhibition of tyrosine kinase activity, leading to a decrease in downstream signaling. This can cause cell cycle arrest, apoptosis, and reduced cell proliferation . For example, similar compounds have been shown to arrest the cell cycle at the G2/M phase and induce significant apoptotic effects in various cancer cell lines .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s stability can be affected by temperature, as it is recommended to be stored at -20°C
properties
IUPAC Name |
2-[7-(3-chlorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN5O4S/c1-26-18-16(20(29)27(2)21(26)30)19(25-17(24-18)12-5-3-6-13(22)9-12)32-11-15(28)23-10-14-7-4-8-31-14/h3,5-6,9,14H,4,7-8,10-11H2,1-2H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYJKJOBKBHUJSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC(=CC=C3)Cl)SCC(=O)NCC4CCCO4)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-(3-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

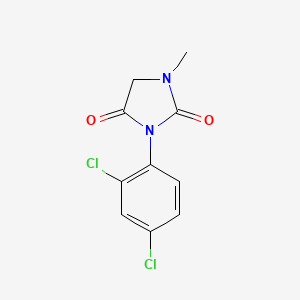
![1-(4-{[2-(4-Iodophenoxy)-1,3-thiazol-5-yl]methyl}piperazino)-1-ethanone](/img/structure/B2993618.png)
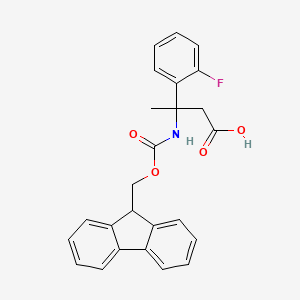
![N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2993620.png)
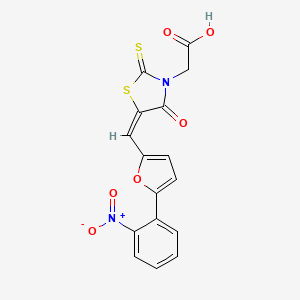
![6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)hexanamide](/img/structure/B2993623.png)
![1-(Azepan-1-yl)-2-[4-[[6-(dimethylamino)pyrimidin-4-yl]amino]piperidin-1-yl]ethanone](/img/structure/B2993624.png)

![3-({(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}amino)propan-1-ol](/img/structure/B2993626.png)
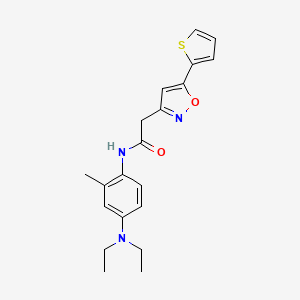
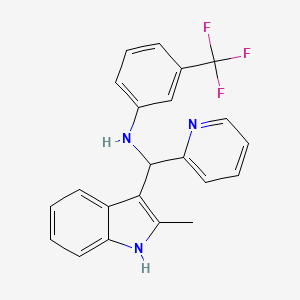
![5-[(4-isopropylphenyl)sulfonyl]-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3-benzoxazocin-4-one](/img/structure/B2993634.png)
